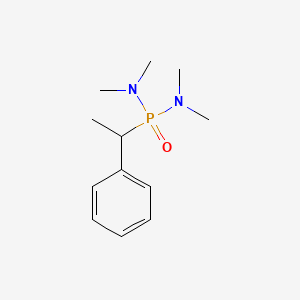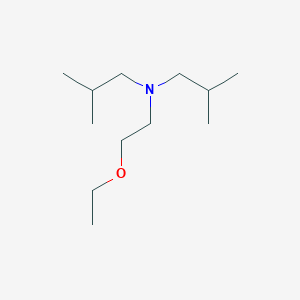
1,2-Dimethyl-3-nitropyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-nitropyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O2 It is a pyridinium salt, characterized by the presence of a nitro group at the third position and two methyl groups at the first and second positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-nitropyridin-1-ium iodide typically involves the quaternization of 3-nitropyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
3-Nitropyridine+Methyl Iodide→1,2-Dimethyl-3-nitropyridin-1-ium Iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3-nitropyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts.
Reduction: 1,2-Dimethyl-3-aminopyridin-1-ium iodide.
Oxidation: 1,2-Dicarboxy-3-nitropyridin-1-ium iodide.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-nitropyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethyl-4-nitropyridin-1-ium iodide
- 1,2-Dimethyl-3-nitropyridin-1-ium chloride
- 1,2-Dimethyl-3-nitropyridin-1-ium bromide
Uniqueness
1,2-Dimethyl-3-nitropyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65081-36-9 |
|---|---|
Molekularformel |
C7H9IN2O2 |
Molekulargewicht |
280.06 g/mol |
IUPAC-Name |
1,2-dimethyl-3-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9N2O2.HI/c1-6-7(9(10)11)4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YGEHFOKZTQSFOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=[N+]1C)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


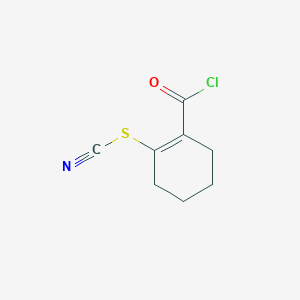
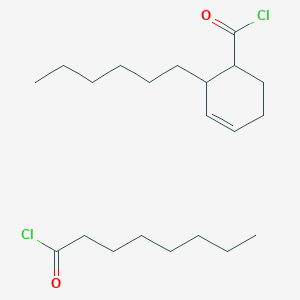

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

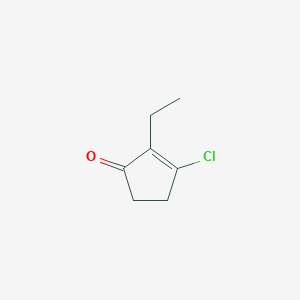

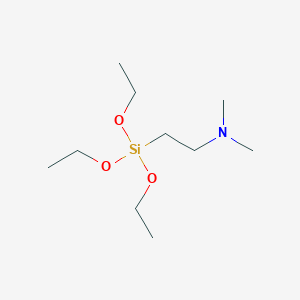
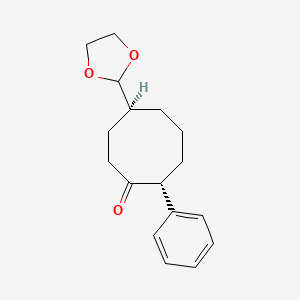
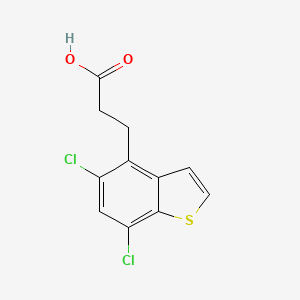
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
